4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazino group, a methoxyphenyl group, and a nitrobenzamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the methoxyphenyl and nitrobenzamide groups. The reaction conditions often include the use of organic solvents like ethanol or methanol, and catalysts such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key signaling molecules and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Shares the methoxyphenyl group but lacks the hydrazino and nitrobenzamide groups.
4-Hydroxy-2-quinolones: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
4-{2-[(2-HYDROXYPHENYL)METHYLENE]HYDRAZINO}-N~1~-(4-METHOXYPHENYL)-3-NITROBENZAMIDE is unique due to its combination of hydrazino, methoxyphenyl, and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C21H18N4O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H18N4O5/c1-30-17-9-7-16(8-10-17)23-21(27)14-6-11-18(19(12-14)25(28)29)24-22-13-15-4-2-3-5-20(15)26/h2-13,24,26H,1H3,(H,23,27)/b22-13+ |
InChI Key |
XOPJFINNTXZDQE-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N/N=C/C3=CC=CC=C3O)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NN=CC3=CC=CC=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.